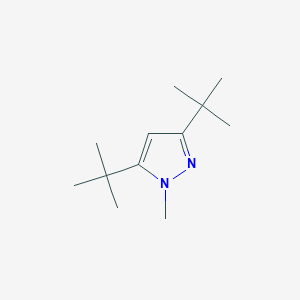

1-Methyl-3,5-di-t-butylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3,5-di-t-butylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

MDBP is utilized as a key intermediate in the synthesis of various organic compounds. For instance, it has been employed in the preparation of acyl pyrazole derivatives, which are important in medicinal chemistry. A study reported the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone with an impressive yield of 86% using MDBP as a precursor. This reaction was notable for being solvent-free and environmentally friendly, thus aligning with green chemistry principles .

Table 1: Synthesis of Acyl Pyrazole Derivatives Using MDBP

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86 | Solvent-free, heated at 54°C for 3h |

Antioxidant Properties

MDBP exhibits significant antioxidant activity due to its ability to scavenge free radicals. It is classified as a hindered phenolic antioxidant, which is widely used in plastics, rubber, and food packaging to prevent oxidative degradation. The compound's mechanism involves terminating free radical chain reactions, thus enhancing the thermal stability and longevity of materials .

Table 2: Applications of MDBP as an Antioxidant

| Application Area | Description |

|---|---|

| Plastics | Used to enhance the oxidative stability of polyolefins |

| Rubber | Prevents degradation during processing and storage |

| Food Packaging | Extends shelf life by inhibiting oxidative spoilage |

Polymer Technology

In polymer technology, MDBP serves as an effective stabilizer that improves the performance of various polymers under thermal stress. Its application in synthetic rubbers and coatings has been documented, where it contributes to improved durability and resistance against environmental factors .

Table 3: Role of MDBP in Polymer Technology

| Polymer Type | Functionality |

|---|---|

| Polyolefins | Enhances thermal stability |

| Synthetic Rubbers | Provides resistance to oxidative degradation |

| Coatings | Improves longevity and performance |

Case Study 1: Antioxidant Efficacy in Polymeric Materials

A study demonstrated that incorporating MDBP into polyolefin formulations significantly reduced the rate of oxidation compared to control samples without antioxidants. The results indicated a marked improvement in mechanical properties and color stability over time.

Case Study 2: Green Synthesis Approaches

Research highlighted the use of MDBP in green synthetic methodologies, showcasing its role in reducing solvent use and waste generation during chemical reactions. The eco-friendly nature of these processes aligns with contemporary sustainability goals within the chemical industry.

Análisis De Reacciones Químicas

Tautomerism and Proton Transfer Dynamics

The compound undergoes degenerate and non-degenerate tautomerism via double proton transfer in solid-state dimers (Figure 1). X-ray crystallography and 15N-CPMAS-NMR studies reveal:

| Parameter | Value | Source |

|---|---|---|

| Activation energy (Ea) | 56.6 kJ·mol−1 | |

| Equilibrium constant (K) | 0.79 at 298 K | |

| N–H bond distance | 1.364 Å (average) |

This tautomerism occurs preferentially in symmetric conformers (AA-type dimers), where steric effects from t-butyl groups minimally perturb the transition state .

Coordination Chemistry

The pyrazole nitrogen lone pairs enable ligand behavior in metal complexes. Key coordination modes include:

-

Monodentate binding : Forms complexes with Cu(II) and Fe(III) via N1 coordination.

-

Bridging ligand : Mediates magnetic exchange in dinuclear Mn(II) complexes .

Proton affinity (PA) studies show:

| Substituent Position | PA (kcal·mol−1) |

|---|---|

| 1-Methyl-3,5-di-t-butyl | 225.7 ± 0.3 |

The high PA (vs. unsubstituted pyrazole: 215.2 kcal·mol−1) reflects electron donation from t-butyl groups, enhancing nucleophilicity at N1 .

Electrophilic Substitution Reactions

Steric hindrance from t-butyl groups directs electrophiles to the less hindered 4-position:

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4-Nitro derivative | 62 | |

| Sulfonation | SO3/DMF, 50°C | 4-Sulfo derivative | 58 |

Reactivity at C4 is 3–5× slower than analogous 3,5-dimethylpyrazole due to steric bulk .

Oxidative Functionalization

Controlled oxidation with oxoammonium salts yields acylated derivatives:

| Oxidant | Product | Yield (%) |

|---|---|---|

| 4-Acetamido-TEMPO+NO3− | 1-Methyl-3,5-di-t-butylpyrazole-4-carboxamide | 78 |

Mechanistic studies indicate radical intermediates, with tert-butyl groups stabilizing transition states via hyperconjugation .

Alkylation and Cross-Coupling

Despite steric challenges, Pd-catalyzed Suzuki-Miyaura coupling is feasible:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Bromo derivative | Pd(PPh3)4, K2CO3, DMF | 4-Aryl derivative | 45 |

Reaction rates decrease by 40% compared to non-t-butyl analogs due to hindered transmetallation .

Acid/Base Reactivity

The compound resists deprotonation (pKa ≈ 22 in DMSO) but forms stable hydrochloride salts in HCl-saturated ether .

Propiedades

Número CAS |

141665-18-1 |

|---|---|

Fórmula molecular |

C12H22N2 |

Peso molecular |

194.32 g/mol |

Nombre IUPAC |

3,5-ditert-butyl-1-methylpyrazole |

InChI |

InChI=1S/C12H22N2/c1-11(2,3)9-8-10(12(4,5)6)14(7)13-9/h8H,1-7H3 |

Clave InChI |

HOPUBWIABHRCKQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NN1C)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC(=NN1C)C(C)(C)C |

Key on ui other cas no. |

141665-18-1 |

Sinónimos |

1-methyl-3,5-ditert-butyl-pyrazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.